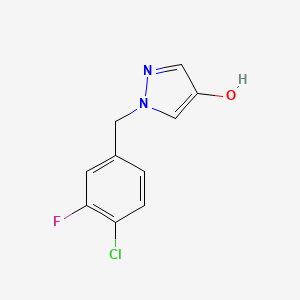
1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol
Übersicht
Beschreibung
The compound “1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol” is likely a derivative of pyrazol, a class of organic compounds with a 5-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The “4-Chloro-3-fluorobenzyl” part suggests that the compound has a benzyl group (a benzene ring attached to a CH2 group) that is substituted with a chlorine atom at the 4th position and a fluorine atom at the 3rd position .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a pyrazol ring attached to a benzyl group with chlorine and fluorine substituents. The exact structure would depend on the specific locations of these substituents on the benzyl group .Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on the specific conditions and reagents used. Generally, benzyl halides are reactive towards nucleophilic substitution, and the pyrazol group could potentially undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Generally, benzyl halides are solid at room temperature and pyrazol derivatives are often crystalline solids .Wissenschaftliche Forschungsanwendungen
Antipsychotic Agent Potential
A study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, a related compound class, highlighted their potential as novel antipsychotic agents. These compounds demonstrated antipsychotic-like profiles in behavioral animal tests. Interestingly, they did not interact with dopamine receptors like typical antipsychotic drugs, indicating a unique mechanism of action. This research suggests that similar compounds, potentially including 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol, could offer new pathways for antipsychotic drug development (Wise et al., 1987).
GPR39 Agonists and Kinase Inhibition
A 2016 study identified certain kinase inhibitors, structurally similar to this compound, as novel GPR39 agonists. These compounds displayed allosteric modulation by zinc, suggesting that this compound may have similar interactions with zinc and GPR39, a G protein-coupled receptor. This finding expands the potential therapeutic applications of such compounds, including kinase inhibition and GPR39 modulation (Sato et al., 2016).
Synthesis and Structural Studies
Research into the synthesis of fluorine-substituted benzo- and benzothieno fused pyrano[2,3-c]pyrazol-4(1H)-ones, related to this compound, provides insights into their structural and chemical properties. These studies help in understanding the reactivity and potential applications of such compounds in various fields, including medicinal chemistry and material science (Holzer et al., 2010).
COX-2 Inhibition
A study on 4,5-diaryl-1H-pyrazole-3-ol derivatives, which are structurally related to this compound, investigated their potential as COX-2 inhibitors. These findings suggest that this compound and similar compounds might have applications in the treatment of inflammation-related conditions (Patel et al., 2004).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on “1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol” would likely involve further exploration of its synthesis, properties, and potential applications. Pyrazol derivatives are a topic of ongoing research in medicinal chemistry due to their wide range of biological activities .
Eigenschaften
IUPAC Name |
1-[(4-chloro-3-fluorophenyl)methyl]pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2O/c11-9-2-1-7(3-10(9)12)5-14-6-8(15)4-13-14/h1-4,6,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLOJJZWMRNIBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=N2)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



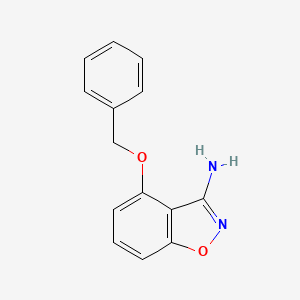
![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1411821.png)


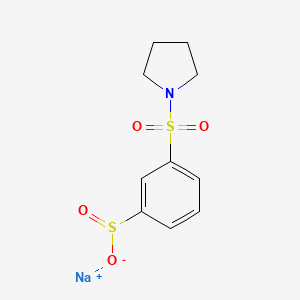
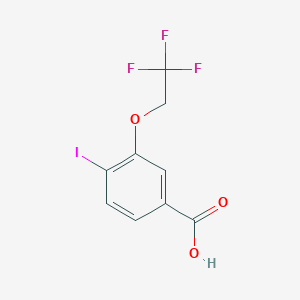
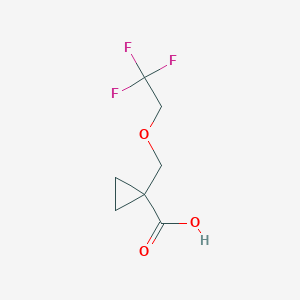

![N-[(3-chloro-4-methylphenyl)methyl]oxetan-3-amine](/img/structure/B1411830.png)
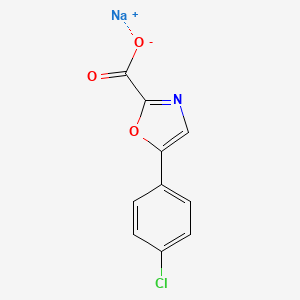
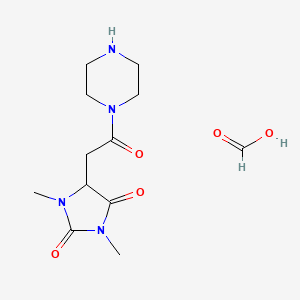


![4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid](/img/structure/B1411839.png)